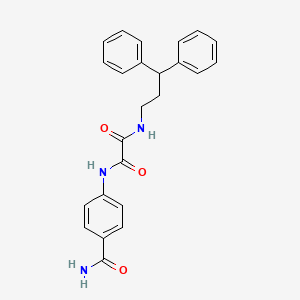![molecular formula C20H17NO4 B2655975 N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide CAS No. 1396865-29-4](/img/structure/B2655975.png)
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features both furan and xanthene moieties The furan ring is known for its aromatic properties and reactivity, while the xanthene structure is often associated with fluorescent properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the furan and xanthene intermediates. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, followed by further functionalization to introduce the hydroxyethyl group . The xanthene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by carboxylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the furan ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted furans and xanthenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the xanthene moiety may interact with cellular components through its fluorescent properties . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-2-nitrofuran-3-yl)acetamide: Similar in structure but with different functional groups.
Methyl 5-nitrofuran-2-carboxylate: Another furan derivative with distinct chemical properties.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is unique due to its combination of furan and xanthene moieties, which confer both reactivity and fluorescent properties. This makes it particularly valuable in applications requiring both chemical reactivity and optical detection .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-16(13-9-10-24-12-13)11-21-20(23)19-14-5-1-3-7-17(14)25-18-8-4-2-6-15(18)19/h1-10,12,16,19,22H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTOXPXHHSRVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2655897.png)
![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2655899.png)


![1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2655904.png)
![Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B2655905.png)

![N-(2-methoxyphenyl)-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2655907.png)
![5-(2-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2655908.png)

![N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2655912.png)

